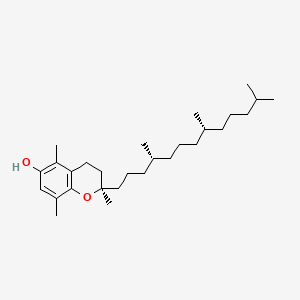
beta-Tocopherol
Übersicht
Beschreibung
Beta-Tocopherol: is one of the four tocopherols, which are a class of organic compounds collectively known as vitamin E. These compounds are characterized by a chromanol ring and a hydrophobic phytyl tail. This compound is a lipophilic antioxidant that plays a crucial role in protecting cells from oxidative damage by scavenging free radicals. It is naturally found in various plant oils, nuts, and seeds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-Tocopherol can be synthesized through several methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the condensation of trimethylhydroquinone with isophytol under acidic conditions to form the chromanol ring structure. This is followed by methylation to introduce the methyl groups at specific positions on the ring.
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant oils such as soybean, sunflower, and wheat germ oil. The extraction process includes saponification, followed by distillation and purification using chromatographic techniques. High-performance liquid chromatography (HPLC) is commonly used to separate and purify this compound from other tocopherols and tocotrienols.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Tocopherol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tocopherol quinone, which can further undergo degradation or recycling.
Reduction: It can act as a reducing agent, donating hydrogen atoms to neutralize free radicals.
Substitution: Methylation reactions can occur at specific positions on the chromanol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Major Products:
Oxidation: Tocopherol quinone
Reduction: Reduced tocopherol derivatives
Substitution: Methylated tocopherol derivatives
Wissenschaftliche Forschungsanwendungen
Beta-Tocopherol has a wide range of scientific research applications, including:
Chemistry: Used as a standard antioxidant in various chemical assays and studies.
Biology: Studied for its role in cellular protection against oxidative stress and its impact on cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in preventing and treating diseases such as cardiovascular diseases, cancer, and neurodegenerative disorders.
Industry: Utilized as a natural antioxidant in food preservation, cosmetics, and pharmaceuticals to enhance product stability and shelf life.
Wirkmechanismus
Beta-Tocopherol exerts its effects primarily through its antioxidant properties. It acts as a radical scavenger, neutralizing free radicals by donating hydrogen atoms from its hydroxyl group. This prevents lipid peroxidation and protects cell membranes from oxidative damage. This compound also influences various molecular targets and pathways, including the regulation of gene expression and modulation of cell signaling pathways involved in inflammation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Alpha-Tocopherol: The most biologically active form of vitamin E, with higher antioxidant activity compared to beta-Tocopherol.
Gamma-Tocopherol: Commonly found in the American diet, with unique anti-inflammatory properties.
Delta-Tocopherol: Known for its potent antioxidant activity and ability to inhibit the growth of cancer cells.
Uniqueness of this compound: this compound is unique in its specific methylation pattern on the chromanol ring, which influences its antioxidant activity and biological functions. While it is not as potent as alpha-Tocopherol, it still plays a significant role in protecting cells from oxidative damage and has distinct effects on cellular processes.
Eigenschaften
IUPAC Name |
2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVKWNUPNGFDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873423 | |
| Record name | 2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148-03-8, 48223-98-9 | |
| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















